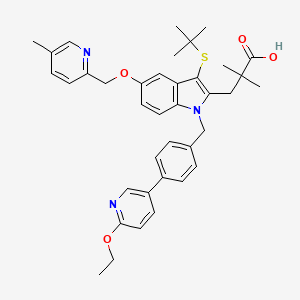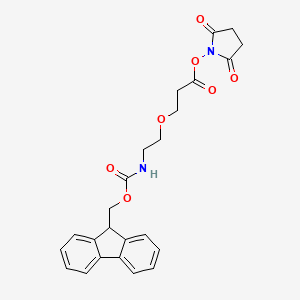
Fmoc-PEG1-NHS 酯
描述
Fmoc-PEG1-NHS ester is a polyethylene glycol linker containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
科学研究应用
Fmoc-PEG1-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors
作用机制
Target of Action
The primary targets of Fmoc-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function and gene expression.
Mode of Action
Fmoc-PEG1-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can react with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of a stable, irreversible amide bond .
Biochemical Pathways
The biochemical pathways affected by Fmoc-PEG1-NHS ester primarily involve protein and nucleic acid modifications. By forming covalent bonds with primary amines, Fmoc-PEG1-NHS ester can alter the properties of proteins and nucleic acids, potentially affecting their function and interactions . The downstream effects of these modifications can vary widely depending on the specific molecules involved and the context in which they occur.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Fmoc-PEG1-NHS ester’s action is the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can lead to changes in the molecular and cellular functions of these targets, potentially influencing a wide range of biological processes.
Action Environment
The action of Fmoc-PEG1-NHS ester can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the reactivity of the NHS ester towards primary amines can be affected by the pH of the environment, with optimal reactivity typically observed at pH 7-9 . The stability of Fmoc-PEG1-NHS ester may also be affected by temperature, as suggested by the recommended storage condition of -20°C .
生化分析
Biochemical Properties
Fmoc-PEG1-NHS ester plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent, forming a stable amide bond .
Cellular Effects
The effects of Fmoc-PEG1-NHS ester on cells are primarily related to its role in labeling proteins and other biomolecules. By attaching to these molecules, it can influence their function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-PEG1-NHS ester exerts its effects at the molecular level through its ability to form covalent bonds with primary amines present in proteins and other biomolecules . This allows it to label these molecules and potentially alter their function.
Metabolic Pathways
The specific metabolic pathways that Fmoc-PEG1-NHS ester is involved in are not clear from the current search results. Given its role in labeling proteins and other biomolecules, it may interact with enzymes or cofactors involved in these molecules’ metabolic pathways .
Subcellular Localization
The subcellular localization of Fmoc-PEG1-NHS ester is not specified in the current search results. Given its role in labeling proteins and other biomolecules, its localization may depend on the specific molecules it is attached to .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG1-NHS ester typically involves the reaction of Fmoc-protected amine with polyethylene glycol and N-hydroxysuccinimide ester. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like diisopropylethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of Fmoc-PEG1-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine in dimethylformamide, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Primary amines, pH 7-9, room temperature.
Deprotection Reactions: Piperidine, dimethylformamide, room temperature.
Major Products Formed:
Substitution Reactions: Amide-linked conjugates.
Deprotection Reactions: Free amine derivatives.
相似化合物的比较
- Fmoc-PEG2-NHS ester
- Fmoc-PEG3-NHS ester
- Fmoc-PEG4-NHS ester
Comparison: Fmoc-PEG1-NHS ester is unique due to its shorter polyethylene glycol spacer, which provides a balance between solubility and reactivity. In contrast, compounds with longer polyethylene glycol spacers, such as Fmoc-PEG2-NHS ester and Fmoc-PEG3-NHS ester, offer increased solubility but may have reduced reactivity due to steric hindrance .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPXUJXGIVJFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112382 | |
| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807521-05-6 | |
| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
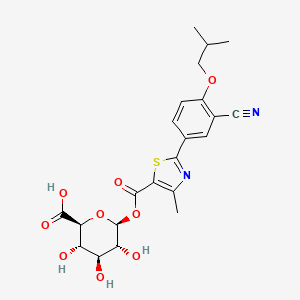
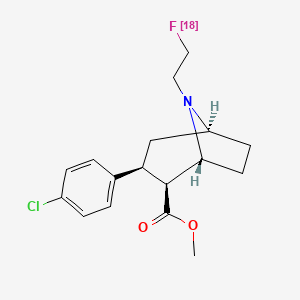

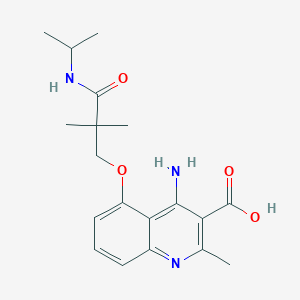

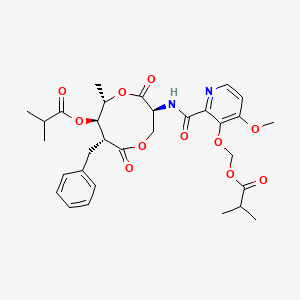

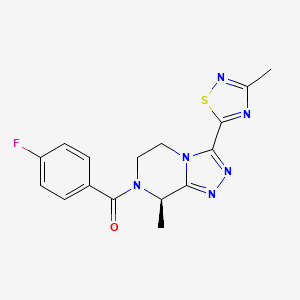

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
